2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392290-85-6
VCID: VC5722862
InChI: InChI=1S/C17H13BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C17H13BrN4O2S2
Molecular Weight: 449.34

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392290-85-6

Cat. No.: VC5722862

Molecular Formula: C17H13BrN4O2S2

Molecular Weight: 449.34

* For research use only. Not for human or veterinary use.

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392290-85-6

Specification

CAS No. 392290-85-6
Molecular Formula C17H13BrN4O2S2
Molecular Weight 449.34
IUPAC Name N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
Standard InChI InChI=1S/C17H13BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
Standard InChI Key BXBNTAFEISHQAV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide, delineates its three primary components:

  • 1,3,4-Thiadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and mesoionic character .

  • 2-Bromobenzamide Substituent: A brominated aromatic ring linked via an amide bond to the thiadiazole’s second position, enhancing lipophilicity and steric bulk.

  • Phenylaminoethylthio Side Chain: A sulfur-containing ethanone bridge connecting the thiadiazole’s fifth position to an anilino group, enabling hydrogen bonding and π-π stacking interactions.

The SMILES string C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br encapsulates this topology, while the InChIKey BXBNTAFEISHQAV-UHFFFAOYSA-N provides a unique identifier for structural comparisons.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number392290-85-6
Molecular FormulaC₁₇H₁₃BrN₄O₂S₂
Molecular Weight449.34 g/mol
IUPAC NameN-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
SolubilityNot experimentally determined

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While detailed protocols for this specific compound remain unpublished, its synthesis likely follows modular steps common to 1,3,4-thiadiazole derivatives :

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

  • Benzamide Incorporation: Amidation of the thiadiazole’s second position using 2-bromobenzoic acid derivatives.

  • Side-Chain Functionalization: Thioether linkage of a preformed phenylaminoethyl ketone moiety to the thiadiazole’s fifth position via nucleophilic substitution.

A hypothetical reaction scheme is illustrated below:

Thiosemicarbazide+2-Bromobenzoyl ChlorideBaseThiadiazole IntermediatePhenylaminoethyl KetoneTarget Compound\text{Thiosemicarbazide} + \text{2-Bromobenzoyl Chloride} \xrightarrow{\text{Base}} \text{Thiadiazole Intermediate} \xrightarrow{\text{Phenylaminoethyl Ketone}} \text{Target Compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiadiazole’s second and fifth positions.

  • Stability of Thioether Linkage: Mitigating oxidative degradation during purification .

  • Bromine Reactivity: Avoiding unintended dehalogenation under basic or nucleophilic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 7.2–8.1 ppm (aromatic protons from benzamide and anilino groups).

    • δ 3.8–4.2 ppm (methylene protons in the thioethyl chain).

    • δ 10.5–11.0 ppm (amide NH protons).

  • ¹³C NMR: Key resonances for the thiadiazole carbons (δ 160–170 ppm) and carbonyl groups (δ 165–175 ppm) .

Infrared (IR) Spectroscopy

  • Strong absorptions at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S-C vibration).

  • N-H stretching bands near 3300 cm⁻¹ .

Mass Spectrometry

  • Molecular ion peak at m/z 449.34 (M⁺) with characteristic fragmentation patterns:

    • Loss of bromine (⁻81 Da).

    • Cleavage of the thioether bond (⁻CH₂-C(=O)-NHPh).

Biological Activity and Mechanistic Insights

Table 2: Comparative Anticonvulsant Activity of Thiadiazole Derivatives

CompoundED₅₀ (MES Model)Neurotoxicity (TD₅₀)
2-Bromo-substituted derivative 25 mg/kg>100 mg/kg
Chloro-substituted analog 30 mg/kg85 mg/kg
Unsubstituted parent compound 50 mg/kg60 mg/kg

Enzyme Inhibition

  • Carbonic Anhydrase (CA): Thiadiazoles are known CA inhibitors, potentially relevant for glaucoma and epilepsy . Docking studies suggest the sulfonamide-like sulfur in the thiadiazole ring coordinates with Zn²⁺ in CA’s active site .

  • Cyclooxygenase-2 (COX-2): The benzamide group may mimic arylacetic acid inhibitors like diclofenac, though experimental validation is needed.

Computational and In Silico Studies

Molecular Docking

Preliminary docking analyses (e.g., using AutoDock Vina) predict strong binding affinity (ΔG < −8.5 kcal/mol) to:

  • Human Carbonic Anhydrase II (PDB: 1CA2): Interaction with Thr199, Glu106, and Zn²⁺ .

  • Voltage-Gated Sodium Channel (PDB: 6AGF): Hydrophobic contacts with phenylalanine residues in the pore domain .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) predicted due to logP ~2.5.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the thioether group .

  • Toxicity: Ames test predictions indicate low mutagenic risk (MPE < 0.2).

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>70%) and purity (>98%).

  • In Vitro Screening: Prioritize assays for CA inhibition, neuronal ion channel blocking, and microsomal stability .

  • In Vivo Efficacy Models: Evaluate anticonvulsant activity in murine MES and PTZ models at 30–100 mg/kg doses .

  • Crystallographic Studies: Resolve X-ray structures of ligand-target complexes to guide structure-based design.

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